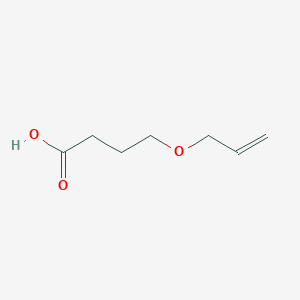
4-(Prop-2-en-1-yloxy)butanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-(Prop-2-en-1-yloxy)butanoic acid” is a chemical compound with the molecular formula C7H12O3 . It has a molecular weight of 144.17 . The compound is also known as 4-(allyloxy)butanoic acid .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of 4-oxo-2-butenoic acids has been achieved by microwave-assisted aldol-condensation between methyl ketone derivatives and glyoxylic acid . This method provides the desired products in moderate to excellent yields for a wide range of substrates .Molecular Structure Analysis
The InChI code for “4-(Prop-2-en-1-yloxy)butanoic acid” is 1S/C7H12O3/c1-2-5-10-6-3-4-7(8)9/h2H,1,3-6H2,(H,8,9) . This code provides a standard way to encode the compound’s molecular structure .Physical And Chemical Properties Analysis
“4-(Prop-2-en-1-yloxy)butanoic acid” is a liquid at room temperature . The compound is stored at room temperature and shipped under normal conditions .Aplicaciones Científicas De Investigación
Drug Delivery Systems
4-(Prop-2-en-1-yloxy)butanoic acid has been applied in the development of drug delivery systems. For instance, copolymers based on poly(2-hydroxyethyl methacrylate) and poly[oligo(ethylene glycol) methylether methacrylate], modified with 4-pentenoic anhydride or 4-oxo-4-(prop-2-ynyloxy)butanoic anhydride, have been used to create polymers with pendant vinyl or acetylene. These are then conjugated with cisplatin to form drug carriers for platinum-based drugs. The polymers demonstrated effective cellular uptake and cytotoxicity against lung cancer cells, making them promising for targeted drug delivery (Huynh et al., 2011).
Nanofluidic Devices
4-(Prop-2-en-1-yloxy)butanoic acid derivatives have been used in the optical gating of nanofluidic devices. These devices exploit the light-triggered permselective transport of ions through synthetic channels, where the inner surface of the channels is decorated with photolabile hydrophobic molecules. Upon irradiation, these molecules are removed, generating hydrophilic groups and enabling controlled transport through the channels. This technology has potential applications in controlled release systems, sensing, and information processing (Ali et al., 2012).
Synthesis of Novel Compounds
4-(Prop-2-en-1-yloxy)butanoic acid is also instrumental in synthesizing novel chemical compounds. For instance, it has been used in the synthesis of indole-based oxadiazole scaffolds with N-(substituted-phenyl)butamides. These compounds have shown potent inhibitory potential against the urease enzyme, suggesting their potential as therapeutic agents in drug design (Nazir et al., 2018).
Liquid Crystal Polymers
In polymer science, 4-(Prop-2-en-1-yloxy)butanoic acid derivatives have been used to synthesize side-chain liquid crystalline polyacetylenes. These materials exhibit liquid crystalline phases and have potential applications in advanced materials technology (Mizuta et al., 2011).
Safety And Hazards
Propiedades
IUPAC Name |
4-prop-2-enoxybutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O3/c1-2-5-10-6-3-4-7(8)9/h2H,1,3-6H2,(H,8,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNJVUMXKVWAAMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOCCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Prop-2-en-1-yloxy)butanoic acid | |
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

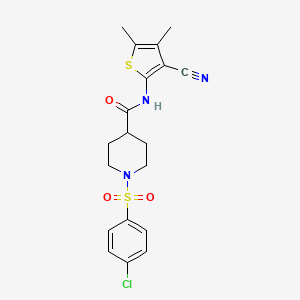
![3-(Furan-2-yl)-2-azaspiro[3.4]octan-1-one](/img/structure/B2737927.png)
![5-Chloro-1,6,8-triazatricyclo[7.2.1.0,2,7]dodeca-2,4,6-triene](/img/structure/B2737928.png)
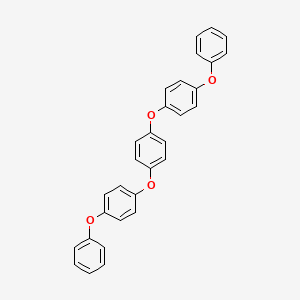
![3-Formyl-N-[2-(methylamino)-2-oxo-1-phenylethyl]-1H-indole-6-carboxamide](/img/structure/B2737930.png)
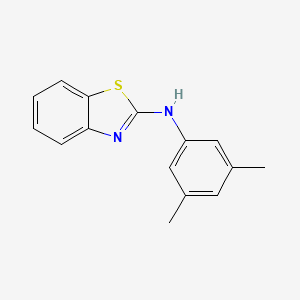
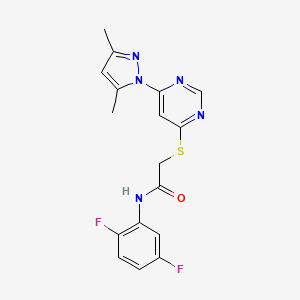
![3-(4-Chlorophenyl)-5-[(4-methoxyanilino)methylene]-1lambda~6~,3-thiazolane-1,1,4-trione](/img/structure/B2737934.png)
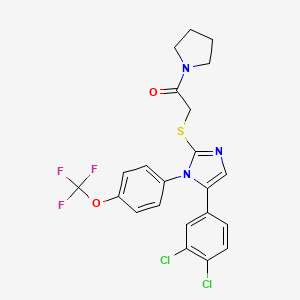
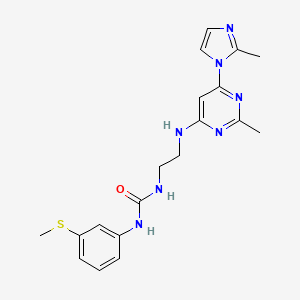
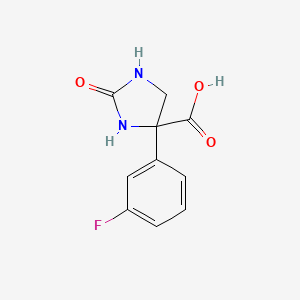
![(Z)-N-(4-methoxy-3,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)pivalamide](/img/structure/B2737945.png)
![Methyl (1R,4aR,5S,6S,7S,7aR)-4a,5,6,7-tetrahydroxy-7-methyl-1-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,5,6,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate](/img/no-structure.png)
![2-(4-fluorophenoxy)-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]acetamide](/img/structure/B2737948.png)